molecular formula C10H8O3 B12882429 5-Benzofurancarboxaldehyde, 4-methoxy- CAS No. 339366-83-5

5-Benzofurancarboxaldehyde, 4-methoxy-

Cat. No.: B12882429
CAS No.: 339366-83-5
M. Wt: 176.17 g/mol
InChI Key: FHQYNNAPJXOLID-UHFFFAOYSA-N
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Description

4-Methoxybenzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzofuran-5-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and aldehyde groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-hydroxy-4-methoxybenzaldehyde can undergo cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for 4-methoxybenzofuran-5-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzofuran-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybenzofuran-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and plastic additives

Mechanism of Action

The mechanism of action of 4-methoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-Methoxybenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4-methoxybenzofuran-5-carbaldehyde lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

339366-83-5

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-6H,1H3

InChI Key

FHQYNNAPJXOLID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C=O

Origin of Product

United States

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